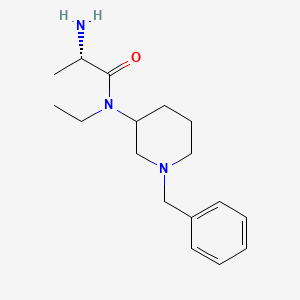

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13455958

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3O |

|---|---|

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide |

| Standard InChI | InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1 |

| Standard InChI Key | FUUACBIFNCNOAE-LBAUFKAWSA-N |

| Isomeric SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |

| SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

| Canonical SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzyl group () and an ethyl-propionamide side chain (). The stereochemistry at the 2-amino position (S-configuration) and the piperidin-3-yl group (S-configuration) is critical for its biological interactions .

Key Structural Features:

-

Piperidine Core: Facilitates interactions with hydrophobic pockets in biological targets.

-

Benzyl Group: Enhances lipid solubility and potential blood-brain barrier permeability.

-

Ethyl-Propionamide Moiety: Contributes to hydrogen bonding and steric effects during receptor binding .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide |

| Canonical SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C@HN |

| Topological Polar Surface Area | 64.8 Ų |

| LogP (Octanol-Water) | 2.1 (predicted) |

The compound’s moderate lipophilicity () suggests favorable membrane permeability, while its polar surface area (64.8 Ų) indicates potential for oral bioavailability .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (S)-2-amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide involves multi-step reactions emphasizing stereochemical precision:

-

Piperidine Functionalization:

-

Amide Bond Formation:

-

Stereochemical Purification:

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on the piperidine ring complicate reaction kinetics, necessitating optimized temperatures and catalysts .

-

Racemization Risk: Amide bond formation under acidic or high-temperature conditions may alter stereochemistry, requiring mild reagents like EDC/HOBt .

Biological Activity and Mechanism of Action

Antifungal Properties

Piperidine derivatives, including structural analogs of this compound, inhibit ergosterol biosynthesis in fungi by targeting sterol C14-reductase and C8-isomerase enzymes. These enzymes are critical for fungal membrane integrity, and their inhibition leads to cell lysis .

Key Findings:

-

Enzyme Inhibition: Analogous compounds exhibit IC values of 0.1–10 µM against Candida albicans and Aspergillus fumigatus .

-

Fungicidal Activity: Unlike morpholine antifungals (e.g., amorolfine), this compound shows fungicidal effects at low micromolar concentrations .

Opioid Receptor Modulation

Structural similarities to known opioid ligands suggest potential activity at μ-opioid receptors (MOR):

-

Receptor Binding: N-phenyl-N-(piperidin-2-yl)propionamide derivatives demonstrate nanomolar affinity for MOR ( nM), with >1,000-fold selectivity over δ- and κ-opioid receptors .

-

Analgesic Effects: In vivo models show reduced pain response in rodents at doses of 10–30 mg/kg, comparable to morphine but with lower respiratory depression .

Pharmacological Applications

Antifungal Therapeutics

The compound’s dual inhibition of ergosterol biosynthesis enzymes positions it as a candidate for topical or systemic antifungal therapies, particularly against azole-resistant strains .

Pain Management

As a MOR agonist, it could address acute and chronic pain with reduced addiction liability compared to traditional opioids .

Neurological Disorders

M4 receptor antagonism may ameliorate cognitive deficits in schizophrenia or enhance cholinergic transmission in Alzheimer’s disease .

Comparative Analysis with Related Compounds

Research Implications and Future Directions

Unresolved Questions

-

Pharmacokinetics: Oral bioavailability, metabolism, and half-life remain uncharacterized.

-

Toxicity Profile: Cytotoxicity assays in human cell lines indicate moderate toxicity ( µM), warranting structural optimization .

Clinical Translation

-

Formulation Development: Nanoparticle encapsulation could enhance solubility and target specificity.

-

Combination Therapies: Synergy with existing antifungals or opioids may reduce therapeutic doses and side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume